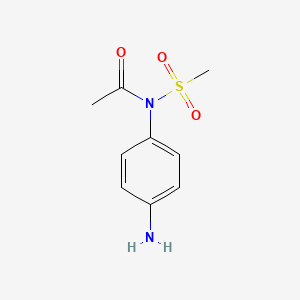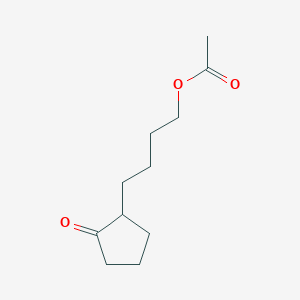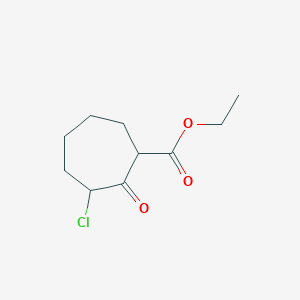
Ethyl 3-chloro-2-oxocycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-2-oxocycloheptane-1-carboxylate is an organic compound with a unique structure that includes a seven-membered ring with a chlorine atom, a ketone group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-oxocycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-2-oxocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-2-oxocycloheptane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-chloro-2-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The presence of the chlorine atom and the ketone group can influence the reactivity and selectivity of the compound in different biological and chemical contexts .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: A similar compound with a five-membered ring instead of a seven-membered ring.
Ethyl 2-oxocyclohexanecarboxylate: A similar compound with a six-membered ring.
Ethyl 2-oxocyclooctanecarboxylate: A similar compound with an eight-membered ring.
Uniqueness
Ethyl 3-chloro-2-oxocycloheptane-1-carboxylate is unique due to the presence of the chlorine atom and the seven-membered ring structureThe compound’s unique structure allows for the exploration of new chemical reactions and the development of novel materials and pharmaceuticals .
Propiedades
Número CAS |
60719-11-1 |
|---|---|
Fórmula molecular |
C10H15ClO3 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
ethyl 3-chloro-2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-2-14-10(13)7-5-3-4-6-8(11)9(7)12/h7-8H,2-6H2,1H3 |
Clave InChI |
QLIDSBQBHLGEFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCCC(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


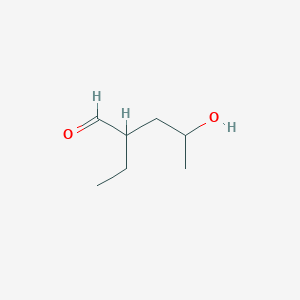

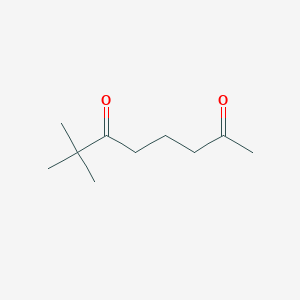
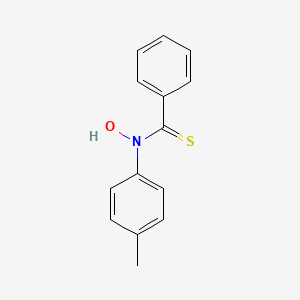

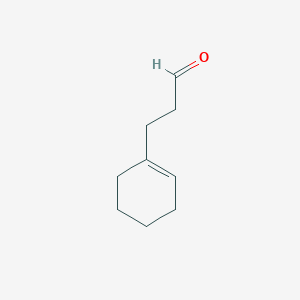
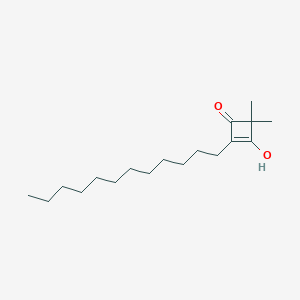
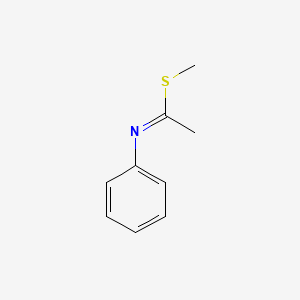
![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
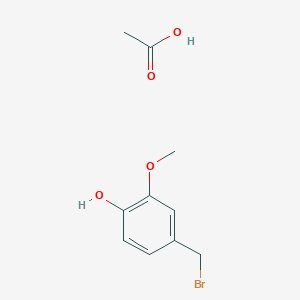
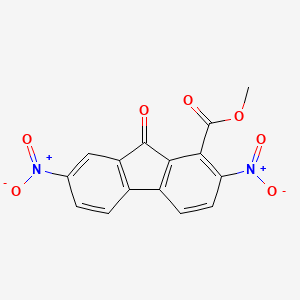
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
